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Executive Summary
Diethylstilbestrol (DES), a synthetic non-steroidal estrogen, was prescribed to millions of

pregnant women between 1940 and 1971 to prevent pregnancy complications.[1][2] Decades

of research have since unequivocally established its carcinogenic properties in humans,

leading to its classification as a Group 1 carcinogen by the International Agency for Research

on Cancer (IARC).[3] This whitepaper provides a comprehensive technical overview of the

carcinogenic properties of DES in humans, focusing on the molecular mechanisms, associated

malignancies, and quantitative risk assessments. It is intended to serve as a detailed resource

for researchers, scientists, and professionals in drug development, offering insights into the

long-term health consequences of this potent endocrine disruptor.

Introduction: The Legacy of Diethylstilbestrol
Diethylstilbestrol is a potent synthetic estrogen that was widely used to prevent potential

miscarriages.[3] Its use declined in the 1950s after studies demonstrated its ineffectiveness

and was ultimately discontinued for use in pregnant women in 1971 after a clear link was

established between in utero exposure and the development of a rare cancer, clear cell

adenocarcinoma (CCA) of the vagina and cervix, in young women.[1][2] The story of DES

serves as a critical case study in transplacental carcinogenesis and the long-latency effects of

endocrine-disrupting chemicals. An estimated 5 to 10 million Americans, including pregnant

women and their children, were exposed to DES.[3]
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Carcinogenic Mechanisms of Diethylstilbestrol
The carcinogenic effects of DES are multifactorial, involving its potent estrogenic activity,

metabolic activation into genotoxic intermediates, and the induction of epigenetic alterations.

Hormonal and Receptor-Mediated Activity
As a powerful estrogen receptor agonist, DES mimics the effects of endogenous estrogens.[4]

Its carcinogenic potential is, in part, mediated through estrogen receptor-alpha (ERα).[5]

Chronic stimulation of ERα can lead to increased cell proliferation in hormone-responsive

tissues, such as the breast and reproductive tract, thereby increasing the risk of spontaneous

mutations.[4] Animal models have been instrumental in elucidating these pathways,

demonstrating that ERα is critical for mediating the toxicological effects of neonatal DES

exposure in the reproductive tracts of both males and females.[5]

Metabolic Activation and Genotoxicity
Beyond its hormonal activity, DES can be metabolized into reactive intermediates that directly

damage DNA. A key pathway involves the oxidation of DES to a quinone intermediate, which

can then form adducts with DNA.[6][7] This process is considered a critical step in the initiation

of DES-induced tumors.[7] Specifically, DES is metabolized to its catechol, which is then

oxidized to DES-3',4'-quinone. This quinone can react with DNA to form depurinating adducts,

leading to mutations if not properly repaired.[7]

Epigenetic Alterations
Emerging evidence strongly suggests that epigenetic modifications play a significant role in

DES-induced carcinogenesis.[8] In utero exposure to DES has been shown to alter DNA

methylation patterns and histone modifications.[5] These epigenetic changes can lead to

altered gene expression, affecting developmental programming and contributing to an

increased susceptibility to cancer later in life.[8] Studies have shown that neonatal DES

exposure in mice alters the expression of DNA methyltransferases (DNMTs) and the

methylation of genomic DNA in the uterus.[5][8]
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Caption: Key mechanisms of DES-induced carcinogenesis.

Human Cancers Associated with Diethylstilbestrol
Exposure
DES exposure has been linked to an increased risk of several specific cancers in different

populations: women who took DES during pregnancy ("DES mothers"), their daughters who

were exposed in utero ("DES daughters"), and their sons who were exposed in utero ("DES

sons").

Cancers in DES Daughters
The most well-documented and dramatic consequence of DES exposure is the increased risk

of clear cell adenocarcinoma (CCA) of the vagina and cervix in DES daughters.[1][9] This

cancer, which is typically rare and occurs in older women, was observed in DES daughters at a

much younger age.[9]

Clear Cell Adenocarcinoma (CCA): DES daughters have an approximately 40-fold increased

risk of developing CCA of the lower genital tract compared to unexposed women.[1][9]
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However, the absolute risk is still low, estimated at about 1 in 1,000 DES daughters.[1] The

risk for CCA remains elevated as these women age.[10][11]

Breast Cancer: Studies have suggested a slightly increased risk of breast cancer in DES

daughters after the age of 40.[1][12] Some studies found a nearly two-fold increased risk for

those aged 40 or older.[1]

Cervical Precancers: DES daughters have been found to be about twice as likely to have

high-grade cervical cell changes (cervical intraepithelial neoplasia grade 2+).[1][12]

Pancreatic Cancer: A 2021 study indicated that DES daughters had approximately double

the risk of pancreatic cancer compared to the general population.[1]

Cancers in DES Mothers
Women who were prescribed DES during pregnancy also face an increased risk of certain

cancers.

Breast Cancer: Several follow-up studies have found that women who took DES at high

doses during pregnancy have an increased risk of breast cancer.[9][13] The relative risk has

been estimated to be modestly increased.[14]

Cancers in DES Sons
The evidence for an increased cancer risk in DES sons is less definitive.

Testicular Cancer: The evidence regarding testicular cancer risk in DES sons is mixed, with

some studies suggesting an increased risk while others have not found a clear association.

[1][15]

Quantitative Data on Cancer Risk
The following tables summarize the quantitative data on the increased cancer risks associated

with DES exposure.

Table 1: Cancer Risks in DES Daughters (In Utero Exposure)
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Cancer Type Population Increased Risk Notes

Clear Cell

Adenocarcinoma

(Vagina/Cervix)

DES Daughters ~40-fold

Absolute risk is

approximately 1 in

1,000.[1][9]

Breast Cancer
DES Daughters (after

age 40)
~2-fold

Some studies show a

slightly increased risk.

[1]

Cervical Precancers

(CIN 2+)
DES Daughters ~2-fold

Increased likelihood of

high-grade cervical

cell changes.[1]

Pancreatic Cancer DES Daughters ~2-fold
Based on a 2021

study.[1]

Table 2: Cancer Risks in DES Mothers (Direct Exposure)

Cancer Type Population Increased Risk Notes

Breast Cancer DES Mothers
Modestly Increased

(RR ~1.27)

Particularly with high

doses during

pregnancy.[14]

Table 3: Cancer Risks in DES Sons (In Utero Exposure)

Cancer Type Population Increased Risk Notes

Testicular Cancer DES Sons Inconclusive
Evidence is mixed.[1]

[15]

Experimental Protocols
Detailed experimental protocols for the foundational epidemiological studies are extensive.

Below is a generalized workflow representative of the cohort studies that established the link

between DES and cancer.
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Caption: Generalized workflow for DES cohort studies.

A key study in this field is the NCI DES Combined Cohort Study. The methodology for such a

study generally involves:

Cohort Assembly: Identification of women who were prescribed DES during pregnancy and

their offspring from medical records at multiple institutions. A comparison group of
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unexposed mother-offspring pairs is also identified.

Exposure Assessment: Confirmation of DES exposure through review of prenatal records,

including information on dosage and timing of exposure.

Follow-up: Long-term follow-up of cohort members through mailed questionnaires to collect

data on health outcomes, including cancer diagnoses, and lifestyle factors.

Outcome Verification: Verification of self-reported cancer diagnoses through review of

medical records and pathology reports, and by linkage to state and national cancer

registries.

Statistical Analysis: Calculation of standardized incidence ratios (SIRs) by comparing cancer

rates in the exposed cohort to those in the general population. Hazard ratios (HRs) are

calculated to compare risks between the exposed and unexposed groups within the cohort,

adjusting for potential confounding factors.

Conclusion and Future Directions
The carcinogenic properties of diethylstilbestrol in humans are well-established, with a clear

causal link to several types of cancer, most notably clear cell adenocarcinoma of the vagina

and cervix in women exposed in utero. The mechanisms underlying DES carcinogenicity are

complex, involving hormonal, genotoxic, and epigenetic pathways. The long latency period for

some DES-related cancers underscores the importance of continued long-term follow-up of

exposed individuals.

For researchers and drug development professionals, the legacy of DES provides critical

lessons in developmental toxicology and the potential for long-term adverse effects of

endocrine-disrupting compounds. Future research should continue to investigate the

multigenerational effects of DES exposure, as some animal studies suggest that adverse

health outcomes may be transmitted to subsequent generations.[16] A deeper understanding of

the epigenetic mechanisms involved in DES-induced carcinogenesis may also lead to the

identification of biomarkers for risk assessment and potential strategies for intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Diethylstilbestrol (DES) Exposure and Cancer - NCI [cancer.gov]

2. DES Exposure: Questions and Answers | American Cancer Society [cancer.org]

3. publications.iarc.who.int [publications.iarc.who.int]

4. bcpp.org [bcpp.org]

5. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of
Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2)
in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

6. Mechanism of diethylstilbestrol carcinogenicity as studied with the fluorinated analogue E-
3',3",5',5"-tetrafluorodiethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen
diethylstilbestrol: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Diethylstilbestrol DES and Epigenetics Studies [diethylstilbestrol.co.uk]

9. Diethylstilbestrol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. Cancer risk after in utero exposure to diethylstilbestrol - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Risk of clear-cell adenocarcinoma of the vagina and cervix among US women with
potential exposure to diethylstilbestrol in utero - PMC [pmc.ncbi.nlm.nih.gov]

12. Exposure to Diethylstilbestrol during Sensitive Life Stages: A legacy of heritable health
effects - PMC [pmc.ncbi.nlm.nih.gov]

13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

14. Long-term cancer risk in women given diethylstilbestrol (DES) during pregnancy -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

16. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b048678?utm_src=pdf-custom-synthesis
https://www.cancer.gov/about-cancer/causes-prevention/risk/hormones/des-fact-sheet
https://www.cancer.org/cancer/risk-prevention/medical-treatments/des-exposure.html
https://publications.iarc.who.int/_publications/media/download/5189/bca7c0d969000194318f5da773fad3848296ae11.pdf
https://www.bcpp.org/resource/diethylstilbestrol-des/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3948038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3948038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3948038/
https://pubmed.ncbi.nlm.nih.gov/6850586/
https://pubmed.ncbi.nlm.nih.gov/6850586/
https://pubmed.ncbi.nlm.nih.gov/19089919/
https://pubmed.ncbi.nlm.nih.gov/19089919/
https://diethylstilbestrol.co.uk/studies/des-and-epigenetics/
https://www.ncbi.nlm.nih.gov/books/NBK590863/
https://pubmed.ncbi.nlm.nih.gov/40426001/
https://pubmed.ncbi.nlm.nih.gov/40426001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3817964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3817964/
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/diethylstilbestrol.pdf
https://pubmed.ncbi.nlm.nih.gov/11139327/
https://pubmed.ncbi.nlm.nih.gov/11139327/
https://www.ncbi.nlm.nih.gov/books/NBK304340/
https://en.wikipedia.org/wiki/Diethylstilbestrol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Diethylstilbestrol and Human Carcinogenesis: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048678#carcinogenic-properties-of-diethylstilbestrol-
in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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